
(3S)-7,4'-Dihydroxy-2'-methoxyisoflavan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-7,4’-Dihydroxy-2’-methoxyisoflavan is a naturally occurring isoflavonoid compound. Isoflavonoids are a class of flavonoids, which are polyphenolic compounds known for their diverse biological activities. This compound is characterized by its specific stereochemistry, with the (3S) configuration indicating the spatial arrangement of atoms around the chiral center at the third carbon position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7,4’-Dihydroxy-2’-methoxyisoflavan typically involves several steps, starting from readily available precursors. One common synthetic route includes the use of chalcones as intermediates. The chalcone undergoes cyclization to form the isoflavan ring system, followed by selective hydroxylation and methoxylation to introduce the desired functional groups. Reaction conditions often involve the use of catalysts such as Lewis acids and bases to facilitate the cyclization and functionalization steps.
Industrial Production Methods
Industrial production of (3S)-7,4’-Dihydroxy-2’-methoxyisoflavan may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound through fermentation processes. These methods can be more sustainable and cost-effective compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
(3S)-7,4’-Dihydroxy-2’-methoxyisoflavan can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroisoflavans.
科学的研究の応用
(3S)-7,4’-Dihydroxy-2’-methoxyisoflavan has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying isoflavonoid chemistry.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products, dietary supplements, and cosmetics due to its bioactive properties.
作用機序
The mechanism of action of (3S)-7,4’-Dihydroxy-2’-methoxyisoflavan involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects. The compound’s ability to interact with enzymes and receptors further contributes to its diverse biological activities.
類似化合物との比較
Similar Compounds
Genistein: Another isoflavonoid with similar antioxidant and anticancer properties.
Daidzein: Known for its estrogenic activity and potential health benefits.
Biochanin A: Exhibits anti-inflammatory and anticancer effects.
Uniqueness
(3S)-7,4’-Dihydroxy-2’-methoxyisoflavan is unique due to its specific stereochemistry and functional group arrangement, which contribute to its distinct biological activities. Its combination of hydroxyl and methoxy groups allows for unique interactions with molecular targets, setting it apart from other isoflavonoids.
特性
CAS番号 |
871333-52-7 |
|---|---|
分子式 |
C16H16O4 |
分子量 |
272.29 g/mol |
IUPAC名 |
(3S)-3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C16H16O4/c1-19-16-8-13(18)4-5-14(16)11-6-10-2-3-12(17)7-15(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3/t11-/m1/s1 |
InChIキー |
FFDNYMAHNWBKCH-LLVKDONJSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)O)[C@@H]2CC3=C(C=C(C=C3)O)OC2 |
正規SMILES |
COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


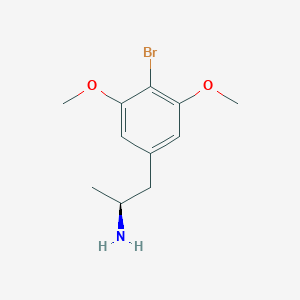
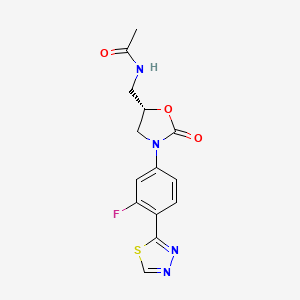

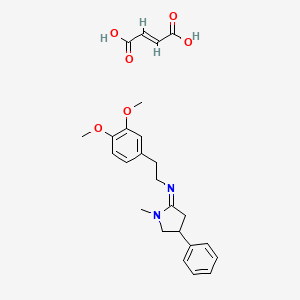
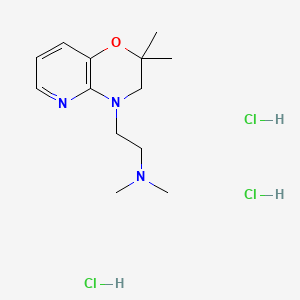
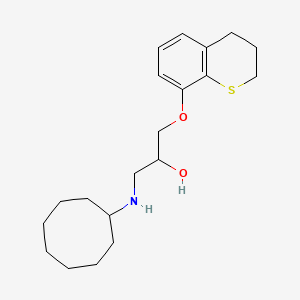
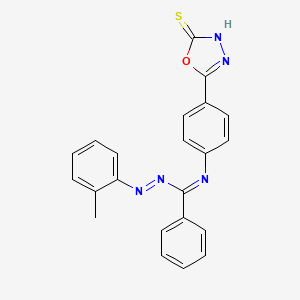

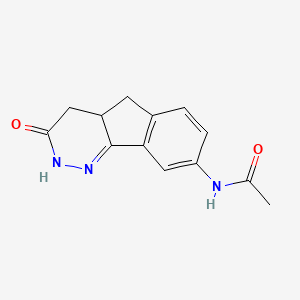

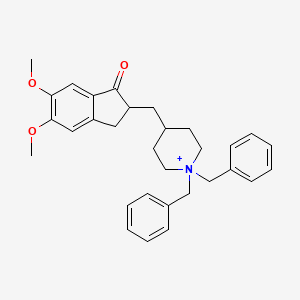
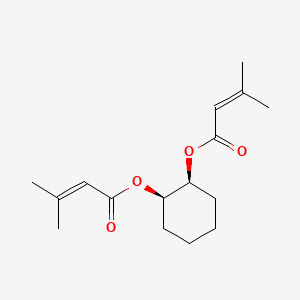
![ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12759715.png)

